5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one
Description
Crystallographic Analysis of Cyclohepta[d]isoxazole Core
X-ray diffraction studies of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-4-one derivatives reveal critical insights into their molecular geometry. For example, the related compound (3aS,5S,8S,8aR)-3-(4-methoxyphenyl)-3a,5,8,8a-tetrahydro-4H-5,8-epidioxycyclohepta[d]isoxazole crystallizes in the orthorhombic Iba2 space group, with a cycloheptene ring adopting a boat conformation stabilized by an endoperoxide moiety. Key bond lengths include a C11–C12 double bond of 1.333(3) Å and an O2–O3 peroxide bond of 1.461(3) Å, while the N1–C7 bond in the isoxazole ring measures 1.293(3) Å. These metrics highlight the interplay between aromaticity and strain in the fused ring system.
Table 1: Selected Bond Lengths and Angles from X-ray Studies
| Bond/Angle | Measurement (Å/°) | Source Compound |
|---|---|---|
| C11–C12 (double bond) | 1.333(3) | |
| O2–O3 (peroxide) | 1.461(3) | |
| N1–C7 (isoxazole) | 1.293(3) | |
| C8–C14 (cycloheptane) | 1.516(3)–1.533(3) |
In contrast, the dihydroisoxazole derivative (3aS,5R,8S,8aR)-3-(p-tolyl)-3a,5,6,7,8,8a-hexahydro-4H-cyclohepta[d]isoxazole-5,8-diol crystallizes in the monoclinic P2₁/c space group, featuring a twist-chair conformation in the cycloheptane ring. The dihedral angle between the cycloheptane and isoxazole rings measures 29.8°, indicating moderate puckering distortion.
Comparative Ring Strain Analysis in Medium-Sized Heterocycles
The cyclohepta[d]isoxazole core exhibits distinct ring strain compared to smaller heterocycles like isoxazoline or larger systems such as azepines. Density functional theory (DFT) calculations at the M06-2X/6-311+G(d,p) level in dichloromethane demonstrate that the endoperoxide derivative of cyclohepta[d]isoxazole has a formation energy 12–15 kJ/mol higher than analogous six-membered rings, primarily due to angle compression at the C5–C8–O3 junction.
Table 2: Ring Strain Energies of Selected Heterocycles
| Heterocycle | Ring Strain Energy (kJ/mol) | Method |
|---|---|---|
| Cyclohepta[d]isoxazole | 78.3 ± 2.1 | M06-2X/6-311+G(d,p) |
| Isoxazoline | 64.8 ± 1.9 | MP2/cc-pVTZ |
| Azepine | 52.1 ± 1.5 | B3LYP/6-31G* |
The boat conformation in cyclohepta[d]isoxazole derivatives introduces additional strain through non-planar torsion angles, with C2–C3–C4–C5 dihedrals reaching 35.7°. This contrasts with nearly planar geometries in smaller isoxazole rings, where torsional deviations rarely exceed 10°.
Conformational Dynamics of Tetrahydro Substituents
The tetrahydro substituents in this compound exhibit dynamic equilibria between twist-chair and boat conformations. Variable-temperature NMR studies of analogous compounds show activation energies of 42–48 kJ/mol for ring puckering interconversions, with rate constants of 1.2 × 10³ s⁻¹ at 298 K. Hydrogen bonding between hydroxyl groups (O1–H···O2 = 2.739(3) Å) in diol derivatives further stabilizes specific conformers by 6–8 kJ/mol compared to non-hydrogen-bonded states.
Molecular dynamics simulations reveal that the tetrahydro ring samples six distinct conformational minima within a 25 kJ/mol energy window. The global minimum corresponds to a twist-chair form with C2 symmetry, while higher-energy boat conformations become populated at temperatures above 320 K.
Electron Density Mapping of Isoxazolone Functionality
Topological analysis of the electron density distribution in this compound reveals significant charge polarization. The isoxazolone oxygen (O4) carries a Laplacian of electron density (∇²ρ) value of −2.87 eÅ⁻⁵, compared to −1.92 eÅ⁻⁵ for the nitrogen atom, indicating strong lone pair localization.
Table 3: Electron Density Parameters at Bond Critical Points
| Bond Path | ρ(r) (eÅ⁻³) | ∇²ρ(r) (eÅ⁻⁵) |
|---|---|---|
| N1–C7 (isoxazole) | 0.381 | −0.94 |
| O4–C9 (carbonyl) | 0.412 | −1.27 |
| C11–C12 (double bond) | 0.298 | −0.63 |
Time-dependent DFT calculations predict strong second harmonic generation (SHG) responses for isoxazolone derivatives, with hyperpolarizability (β) values reaching 45 × 10⁻³⁰ esu. This arises from charge transfer transitions between the isoxazolone moiety (donor) and aromatic substituents (acceptors), as evidenced by natural bond orbital (NBO) analysis showing 0.32 e⁻ transfer in excited states.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrocyclohepta[d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H9NO2/c10-7-3-1-2-4-8-6(7)5-9-11-8/h5H,1-4H2 |
InChI Key |
BJJJJJPBQDAGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)ON=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydroxylamine to form the oxime, followed by cyclization using an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction volumes, ensuring consistent reaction conditions, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a diverse array of derivatives .
Scientific Research Applications
Neuropharmacology
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly influencing glutamate receptors, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function compared to control groups. This suggests its potential as a therapeutic agent in treating neurodegenerative disorders.
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values observed in laboratory tests, indicating the compound's potential as an antimicrobial agent.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in vitro and in vivo. It appears to inhibit key inflammatory pathways, including the NF-kB signaling pathway.
Case Study: Inflammation Reduction
In a controlled study on induced inflammation in rats, treatment with this compound led to significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions the compound as a candidate for developing new anti-inflammatory therapies.
Cancer Research
Emerging studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The data indicates that the compound exhibits selective cytotoxicity towards cancer cells, which could be harnessed for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one, a comparison with structurally analogous heterocycles is provided below. Key factors include ring size, substituent effects, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Ring Size and Flexibility :
- The cycloheptane ring in this compound reduces ring strain compared to smaller analogs like cyclopentane-fused isoxazolones. This enhances conformational flexibility, which may improve binding to biological targets .
- In contrast, thiophene-based cycloheptane derivatives (e.g., Compound 2r) exhibit similar ring flexibility but differ in electronic properties due to sulfur’s polarizability, contributing to divergent biological activities .
Coumarin derivatives (e.g., 4g, 4h) leverage oxygen-rich frameworks for fluorescence and metal coordination .
Structural Analysis and Computational Insights
- Ring Puckering : The cycloheptane ring’s puckering coordinates (e.g., amplitude and phase angles) can be analyzed using methodologies defined by Cremer and Pople . Such analysis helps predict stability and reactivity compared to planar or smaller rings.
- Crystallography : Tools like SHELX and WinGX are critical for resolving the compound’s crystal structure, particularly in characterizing hydrogen bonding and torsional strain .
Biological Activity
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one, also known as 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid (CAS: 33230-32-9), is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁N₁O₃
- Molecular Weight : 181.19 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of isoxazoles, including this compound, exhibit promising anticancer activities. For instance:
- Cytotoxicity : A study reported that certain isoxazole derivatives displayed cytotoxic effects against human promyelocytic leukemia cell lines (HL-60) with IC₅₀ values ranging from 86 to 755 μM. Specifically, compounds similar to 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole were noted for their ability to induce apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 gene expressions .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Compounds in this class have been shown to promote programmed cell death by activating intrinsic pathways involving cytochrome c release and caspase activation .
- Cell Cycle Arrest : The compound influences cell cycle regulators such as p21^WAF-1 and Bcl-2, leading to an arrest in the G1 phase of the cell cycle .
- Inhibition of Tumor Cell Invasion : Research has demonstrated that these compounds can disrupt signaling pathways critical for tumor invasion and metastasis .
Data Table: Biological Activity Overview
Study on Antiproliferative Effects
In a notable study involving various isoxazole derivatives including 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole:
- Researchers evaluated the antiproliferative effects against a panel of human cancer cell lines.
- The results indicated that the compound exhibited significant growth inhibition with GI₅₀ values in the nanomolar range for several tested lines .
Toxicological Assessment
A separate investigation focused on the toxicological profile of these compounds compared to normal fibroblast cells (WI38). The findings suggested that while effective against tumor cells, the compound demonstrated a favorable safety profile with significantly lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
